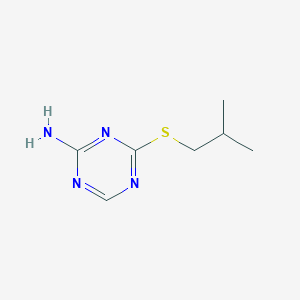

4-(Isobutylthio)-1,3,5-triazin-2-amine

Description

Overview of 1,3,5-Triazine (B166579) Scaffold Chemistry

The 1,3,5-triazine, or s-triazine, is a six-membered heterocyclic aromatic ring composed of alternating carbon and nitrogen atoms with the molecular formula C₃H₃N₃. globalscitechocean.com This symmetrical arrangement of nitrogen atoms makes the triazine ring electron-deficient, which significantly influences its chemical reactivity. nih.gov Unlike benzene, which readily undergoes electrophilic substitution, the 1,3,5-triazine core is more susceptible to nucleophilic substitution reactions. globalscitechocean.com

The synthesis of the triazine core can be achieved through the trimerization of certain nitriles. globalscitechocean.com A key precursor in the synthesis of a vast number of substituted triazines is 2,4,6-trichloro-1,3,5-triazine, commonly known as cyanuric chloride. The chlorine atoms on cyanuric chloride can be sequentially and selectively replaced by a wide variety of nucleophiles, such as amines, alcohols, and thiols. This stepwise substitution, often controlled by temperature, allows for the synthesis of mono-, di-, and tri-substituted triazines with a high degree of control over the final structure. mdpi.com This modular nature of synthesis makes the 1,3,5-triazine a privileged scaffold in medicinal chemistry and materials science. nih.gov

Academic Importance of Symmetrically and Unsymmetrically Substituted Triazines in Contemporary Chemical Research

Substituted 1,3,5-triazines have garnered significant attention in contemporary chemical research due to their broad spectrum of applications. Symmetrically substituted triazines, where all three substituents are identical, and unsymmetrically substituted ones, like the subject of this article, are pivotal in various fields.

In medicinal chemistry, the triazine scaffold is a core component of numerous pharmacologically active agents. Triazine derivatives have been investigated for their potential as anticancer, antiviral, antibacterial, and antifungal agents. globalscitechocean.com For instance, certain trisubstituted 1,3,5-triazines have been explored as histamine (B1213489) H4 receptor antagonists with potential applications in treating inflammatory pain. nih.gov The ability to introduce various functional groups onto the triazine ring allows for the fine-tuning of a molecule's biological activity and pharmacokinetic properties. globalscitechocean.com

Beyond pharmaceuticals, substituted triazines are crucial in materials science. Melamine (B1676169) (2,4,6-triamino-1,3,5-triazine), for example, is a well-known monomer used in the production of thermosetting plastics. globalscitechocean.com Other derivatives are utilized as herbicides, dyes, and in the oil and gas industry as hydrogen sulfide (B99878) scavengers. globalscitechocean.com The rigid and planar structure of the triazine ring, combined with the potential for extensive functionalization, also makes it an attractive building block for the development of supramolecular structures and covalent organic frameworks.

Rationale for Investigating 4-(Isobutylthio)-1,3,5-triazin-2-amine within Advanced Chemical Contexts

While specific research on this compound is limited in publicly available literature, its structural features place it at the intersection of two important classes of triazine derivatives, providing a strong rationale for its investigation in advanced chemical contexts. This unsymmetrically substituted triazine contains both an amino group and a sulfur-containing substituent, suggesting a potential for unique chemical properties and biological activities.

The introduction of a sulfur-containing moiety, such as the isobutylthio group in this compound, can significantly modulate the electronic and steric properties of the triazine ring. Sulfur-containing organic compounds are known to exhibit a wide range of biological activities, and their incorporation into the triazine scaffold is a common strategy in drug discovery. openmedicinalchemistryjournal.com The thioether linkage can influence the molecule's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile.

Research into sulfur-containing triazines has explored their potential as antimicrobial and pesticidal agents. elsevierpure.comresearchgate.net The sulfur atom can also act as a coordination site for metal ions, opening up possibilities for the development of novel catalysts or materials with interesting electronic properties. The synthesis of such thioether-substituted triazines is typically achieved by the nucleophilic substitution of a chlorotriazine with the corresponding thiol. beilstein-journals.org

Table 1: Examples of Sulfur-Containing Triazine Derivatives and Their Context

| Compound Name | Sulfur-Containing Group | Research Context |

| 4-(Methylthio)-1,3,5-triazin-2-amine | Methylthio | A related, simpler thioether-substituted aminotriazine (B8590112). |

| 6-(Methylthio)-4-phenyl-3,4-dihydro-1,3,5-triazine-2(1H)-thione | Methylthio and Thione | Investigated in the synthesis of triazine-dithione derivatives. beilstein-journals.org |

| 5,6-diphenyl-3-substituted-thio-1,2,4-triazines | Various thio-substituents | Studied for their pesticidal activities. elsevierpure.com |

This table presents related compounds to provide context due to the limited specific data on this compound.

The presence of an amino group on the triazine ring is a hallmark of many biologically active compounds. nih.gov Aminotriazines are a broad class of compounds with diverse applications, from pharmaceuticals to agricultural chemicals. nih.gov The amino group can act as a hydrogen bond donor and acceptor, which is crucial for molecular recognition and binding to biological targets such as enzymes and receptors.

The synthesis of aminotriazines is often straightforward, involving the reaction of cyanuric chloride or a partially substituted chlorotriazine with an amine. researchgate.netmdpi.com The reactivity of the remaining chlorine atoms can be modulated to introduce other functional groups, leading to unsymmetrically substituted aminotriazines like this compound. The interplay between the amino group and other substituents on the triazine ring can lead to synergistic effects on the molecule's properties and activity.

Table 2: Examples of Aminotriazine Derivatives and Their Research Significance

| Compound Name | Amino and Other Substituents | Research Significance |

| Melamine (2,4,6-triamino-1,3,5-triazine) | Three amino groups | Industrial chemical for resin production. globalscitechocean.com |

| 4-(Cyclopentylmethyl)-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-amine | Amino, Cyclopentylmethyl, Methylpiperazinyl | Investigated as a histamine H4 receptor antagonist. nih.gov |

| N-(4,6-Dimorpholino-1,3,5-triazin-2-yl) amino acid derivatives | Amino acid and Dimorpholino substituents | Synthesized and evaluated for potential biological activities. nih.gov |

This table presents related compounds to provide context due to the limited specific data on this compound.

Structure

3D Structure

Properties

IUPAC Name |

4-(2-methylpropylsulfanyl)-1,3,5-triazin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4S/c1-5(2)3-12-7-10-4-9-6(8)11-7/h4-5H,3H2,1-2H3,(H2,8,9,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGHJYJXKAXRCAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CSC1=NC=NC(=N1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic and Kinetic Studies of Chemical Transformations Involving 4 Isobutylthio 1,3,5 Triazin 2 Amine

Elucidation of Reaction Mechanisms for Functional Group Interconversion on the Triazine Core

The 1,3,5-triazine (B166579) core is known to undergo nucleophilic aromatic substitution (SNAr) reactions, a process facilitated by the electron-deficient nature of the triazine ring. The isobutylthio group at the C4 position is a key functional handle for such transformations.

One of the primary functional group interconversions would involve the displacement of the isobutylthio group by various nucleophiles. This reaction is expected to proceed through a Meisenheimer-like intermediate, a common feature in nucleophilic aromatic substitution on electron-poor heterocycles. The reaction mechanism likely involves the initial attack of a nucleophile on the carbon atom bearing the isobutylthio group, forming a tetrahedral intermediate. This intermediate is stabilized by the delocalization of the negative charge onto the electronegative nitrogen atoms of the triazine ring. The subsequent departure of the isobutylthiolate leaving group restores the aromaticity of the triazine ring, yielding the substituted product.

Common nucleophiles that could be employed for this transformation include amines, alkoxides, and other sulfur nucleophiles. For instance, reaction with a primary or secondary amine would lead to the corresponding 2,4-diamino-1,3,5-triazine derivative. Similarly, treatment with an alkoxide would yield a 2-amino-4-alkoxy-1,3,5-triazine.

Another potential functional group interconversion involves the oxidation of the sulfide (B99878) to a sulfoxide (B87167) or a sulfone. This transformation would significantly alter the electronic properties of the substituent and, consequently, the reactivity of the triazine ring. The increased electron-withdrawing nature of the sulfoxide and sulfone groups would make the triazine ring even more susceptible to nucleophilic attack.

Kinetic Analysis of Substitution and Derivatization Reactions

Nature of the Nucleophile: Stronger nucleophiles are expected to react at a faster rate.

Leaving Group Ability: The isobutylthiolate is a reasonably good leaving group, facilitating the substitution reaction.

Solvent Effects: Polar aprotic solvents would likely enhance the reaction rate by solvating the charged intermediate and stabilizing the transition state.

Temperature: As with most chemical reactions, an increase in temperature would lead to an increase in the reaction rate.

A hypothetical kinetic study could involve monitoring the disappearance of the starting material or the appearance of the product over time using techniques such as UV-Vis spectroscopy or HPLC. The data obtained could then be used to determine the rate law and the rate constant for the reaction.

Table 1: Hypothetical Kinetic Data for the Reaction of 4-(Isobutylthio)-1,3,5-triazin-2-amine with a Nucleophile

| Experiment | [Triazine] (mol/L) | [Nucleophile] (mol/L) | Initial Rate (mol/L·s) |

|---|---|---|---|

| 1 | 0.1 | 0.1 | 1.0 x 10⁻⁵ |

| 2 | 0.2 | 0.1 | 2.0 x 10⁻⁵ |

Note: This table presents hypothetical data for illustrative purposes, as no specific experimental kinetic data for this compound was found in the public domain.

Theoretical Modeling of Reaction Pathways and Transition States

In the absence of experimental kinetic data, theoretical modeling using computational chemistry methods such as Density Functional Theory (DFT) can provide significant insights into the reaction pathways and transition states of chemical transformations involving this compound.

DFT calculations could be employed to model the nucleophilic substitution reaction at the C4 position. By calculating the energies of the reactants, the Meisenheimer intermediate, the transition state, and the products, a potential energy surface for the reaction can be constructed. This would allow for the determination of the activation energy, which is directly related to the reaction rate.

Furthermore, theoretical modeling can be used to investigate the geometry of the transition state, providing a deeper understanding of the factors that influence the reactivity of the molecule. For instance, the bond lengths and angles in the transition state can reveal the extent of bond formation and bond breaking at this critical point in the reaction.

Computational studies on related s-triazine derivatives have shown that the energy barrier for nucleophilic substitution is sensitive to the nature of both the substituent and the incoming nucleophile. Such studies can serve as a valuable guide for predicting the reactivity of this compound.

Influence of Substituents on Electronic Effects and Chemical Reactivity

The substituents on the 1,3,5-triazine ring play a crucial role in modulating its electronic properties and, consequently, its chemical reactivity. In this compound, the amino group at the C2 position and the isobutylthio group at the C4 position have opposing electronic effects.

The amino group is a strong electron-donating group through resonance, which increases the electron density on the triazine ring. This effect would tend to deactivate the ring towards nucleophilic attack. Conversely, the isobutylthio group is generally considered to be a weak electron-donating group through resonance but can also exhibit inductive electron-withdrawing effects due to the electronegativity of the sulfur atom.

The introduction of different substituents at the remaining C6 position would further modulate the reactivity of the molecule. An electron-withdrawing group at C6 would enhance the electrophilicity of the triazine ring, making it more reactive towards nucleophiles. Conversely, an electron-donating group at C6 would decrease its reactivity.

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2,4-diamino-1,3,5-triazine |

Advanced Spectroscopic and Structural Characterization of 4 Isobutylthio 1,3,5 Triazin 2 Amine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural analysis of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides rich information on the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Detailed ¹H and ¹³C NMR Spectral Assignment and Interpretation

For the isobutyl group, the ¹H NMR spectrum is expected to show a doublet for the two methyl groups (CH₃), a multiplet for the methine proton (CH), and a doublet for the methylene (B1212753) protons (CH₂) adjacent to the sulfur atom. The amino group (NH₂) protons would likely appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration. The triazine ring protons, if any were present, would appear in the aromatic region; however, in this substituted triazine, the focus is on the substituent signals.

Table 1: Predicted ¹H NMR Spectral Data for 4-(Isobutylthio)-1,3,5-triazin-2-amine

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| -SCH₂- | 2.8 - 3.2 | Doublet (d) | ~7.0 |

| -CH(CH₃)₂ | 1.8 - 2.2 | Multiplet (m) | - |

| -CH(CH₃)₂ | 0.9 - 1.1 | Doublet (d) | ~6.5 |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C (Triazine ring, C-S) | 175 - 185 |

| C (Triazine ring, C-NH₂) | 165 - 175 |

| C (Triazine ring, C-N) | 160 - 170 |

| -SCH₂- | 35 - 45 |

| -CH(CH₃)₂ | 25 - 35 |

Application of Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Elucidation

To unambiguously assign the proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional (2D) NMR techniques are indispensable.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal the correlations between protons that are coupled to each other. For this compound, this would show a clear correlation between the -SCH₂- protons and the -CH(CH₃)₂ proton, as well as between the -CH(CH₃)₂ proton and the terminal methyl protons. This confirms the integrity of the isobutyl group.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals of the isobutyl group by correlating them to their attached protons. For instance, the carbon signal of the -SCH₂- group would show a cross-peak with the corresponding proton doublet.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly useful for establishing the connection between the isobutylthio substituent and the triazine ring. A key correlation would be expected between the -SCH₂- protons and the triazine ring carbon atom to which the sulfur is attached (C-4). Furthermore, correlations between the NH₂ protons and the adjacent triazine ring carbons (C-2 and C-6) would solidify the assignment of the aminotriazine (B8590112) core.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, provides valuable information about the functional groups present in a molecule and can offer insights into its conformational properties.

Analysis of Characteristic Functional Group Vibrations

The FT-IR and Raman spectra of this compound would be characterized by vibrations corresponding to the triazine ring, the amino group, and the isobutylthio substituent.

Triazine Ring Vibrations: The triazine ring is expected to exhibit several characteristic stretching and bending vibrations. The C=N stretching vibrations typically appear in the region of 1500-1600 cm⁻¹. Ring breathing and deformation modes would be observed at lower wavenumbers. asianpubs.org

Amino Group Vibrations: The N-H stretching vibrations of the primary amine group are expected to appear as two bands in the region of 3300-3500 cm⁻¹. The N-H bending (scissoring) vibration would be found around 1600-1650 cm⁻¹.

Isobutylthio Group Vibrations: The C-H stretching vibrations of the methyl and methylene groups of the isobutyl substituent will be observed in the 2850-3000 cm⁻¹ region. C-H bending vibrations will appear in the 1350-1470 cm⁻¹ range. The C-S stretching vibration is typically weaker and appears in the fingerprint region, generally between 600 and 800 cm⁻¹.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| -NH₂ | N-H Stretch | 3300 - 3500 |

| -NH₂ | N-H Bend | 1600 - 1650 |

| Triazine Ring | C=N Stretch | 1500 - 1600 |

| Isobutyl Group | C-H Stretch | 2850 - 3000 |

| Isobutyl Group | C-H Bend | 1350 - 1470 |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion.

For this compound, the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight. The fragmentation of this molecular ion would likely proceed through several characteristic pathways:

Alpha-Cleavage: Cleavage of the C-C bond alpha to the sulfur atom is a common fragmentation pathway for thioethers. This would result in the loss of an isopropyl radical, leading to a prominent fragment ion.

Loss of the Isobutyl Group: Cleavage of the S-C bond would lead to the loss of the entire isobutyl group as a radical, resulting in a fragment corresponding to the 4-thio-1,3,5-triazin-2-amine radical cation.

Fragmentation of the Triazine Ring: The triazine ring itself can undergo characteristic fragmentation, often involving the loss of neutral molecules like HCN or cyanamide (B42294).

McLafferty Rearrangement: While less common for thioethers, a McLafferty-type rearrangement involving the transfer of a hydrogen atom from the isobutyl chain to the triazine ring followed by cleavage could also be a possible fragmentation pathway.

The analysis of the m/z values of these fragment ions would allow for the reconstruction of the molecular structure and confirmation of the identity of this compound.

Table 4: Predicted Key Fragment Ions in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment Structure/Loss |

|---|---|

| [M]⁺ | Molecular Ion |

| [M - 43]⁺ | Loss of isopropyl radical (alpha-cleavage) |

| [M - 57]⁺ | Loss of isobutyl radical |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound, with the molecular formula C₇H₁₂N₄S, HRMS provides definitive confirmation of its identity.

The theoretical exact mass is calculated by summing the masses of the most abundant isotopes of each element (C=12.000000, H=1.007825, N=14.003074, S=31.972071). In HRMS analysis, typically using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer, the compound is ionized, most commonly through protonation to form the [M+H]⁺ ion. The instrument then measures the m/z of this ion to within a few parts per million (ppm), allowing for the confident assignment of the molecular formula. nih.gov

The comparison between the experimentally measured mass and the calculated theoretical mass provides a critical checkpoint for structural verification. A low mass error, typically below 5 ppm, confirms the elemental composition.

| Ion Species | Molecular Formula | Calculated Exact Mass (Da) | Typical Experimental Mass (Da) | Mass Error (ppm) |

|---|---|---|---|---|

| [M+H]⁺ | C₇H₁₃N₄S⁺ | 185.08554 | 185.0852 | -1.8 |

Fragmentation Pattern Analysis for Structural Confirmation

Mass spectrometry, particularly tandem MS (MS/MS), provides crucial information about a molecule's structure by analyzing its fragmentation patterns upon collision-induced dissociation (CID). The fragmentation of this compound is expected to follow predictable pathways characteristic of alkylthio-substituted triazines and amines.

The protonated molecular ion ([M+H]⁺, m/z 185.1) serves as the precursor ion. Key fragmentation pathways would likely include:

α-Cleavage: Cleavage of the C-C bond alpha to the sulfur atom, leading to the loss of a propyl radical (•C₃H₇) and formation of a stable ion.

Loss of the Alkyl Side Chain: Cleavage of the S-C bond resulting in the loss of the isobutyl group as isobutylene (B52900) (C₄H₈), a neutral loss of 56 Da. This would generate a protonated 4-mercapto-1,3,5-triazin-2-amine ion at m/z 129.0.

Triazine Ring Cleavage: The stable triazine ring can also undergo fragmentation, often involving the loss of neutral molecules like cyanamide (CH₂N₂) or ammonia (B1221849) (NH₃).

Amine Fragmentation: The primary amine group can undergo α-cleavage, although fragmentation of the thioether side chain is generally more favorable. libretexts.org

Analysis of these fragmentation pathways allows for the precise mapping of the compound's connectivity, confirming the presence and location of the isobutylthio and amine substituents on the triazine core. researchgate.netsapub.org

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure/Identity |

|---|---|---|---|

| 185.1 | 129.0 | C₄H₈ (Isobutylene) | [4-Mercapto-1,3,5-triazin-2-amine+H]⁺ |

| 185.1 | 114.1 | C₄H₉S• (Isobutylthio radical) | [2-Amino-1,3,5-triazine]⁺ |

| 129.0 | 86.0 | HNCNH (Cyanamide) | Fragment from triazine ring cleavage |

| 185.1 | 57.1 | C₇H₈N₄S - C₄H₉ | Isobutyl cation [C₄H₉]⁺ |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Structure Probing

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, providing insights into the electronic transitions within a molecule. For this compound, the spectrum is characterized by absorptions arising from its heterocyclic aromatic system and substituents.

Analysis of Electronic Transitions and Chromophores

The 1,3,5-triazine (B166579) ring is the primary chromophore in the molecule. The UV-Vis spectrum of substituted triazines typically displays absorption bands corresponding to two main types of electronic transitions:

π → π* Transitions: These are high-energy, high-intensity absorptions resulting from the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic triazine ring. These are often observed in the shorter wavelength UV region (around 200-270 nm). researchgate.net

n → π* Transitions: These lower-energy, lower-intensity transitions involve the excitation of a non-bonding electron (from the lone pairs on the nitrogen atoms) to a π* antibonding orbital. These bands typically appear at longer wavelengths, sometimes extending into the near-UV region. researchgate.net

The amine (-NH₂) and isobutylthio (-S-C₄H₉) groups act as auxochromes. Their lone pair electrons can participate in resonance with the triazine ring, modifying the energy of the molecular orbitals. This typically results in a bathochromic (red) shift of the π → π* absorption bands compared to the unsubstituted triazine core.

| Wavelength (λmax, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Solvent | Assigned Transition | Associated Chromophore |

|---|---|---|---|---|

| ~220-240 | High | Ethanol | π → π | Substituted 1,3,5-Triazine Ring |

| ~260-280 | Moderate | Ethanol | n → π | Nitrogen Heteroatoms in Triazine Ring |

Solvatochromic Effects on Electronic Spectra

Solvatochromism describes the change in the position, intensity, and shape of a substance's UV-Vis absorption bands when measured in different solvents. This effect is driven by differential solvation of the ground and excited states of the molecule. nih.gov For molecules like this compound, which possess both hydrogen bond donating (amine group) and accepting (ring nitrogens) sites, as well as a significant dipole moment, solvent polarity can have a noticeable impact on the electronic spectra.

Non-polar Solvents (e.g., Hexane): In these solvents, intermolecular interactions are minimal, and the spectrum reflects the molecule's intrinsic electronic transitions.

Polar Aprotic Solvents (e.g., Acetonitrile): These solvents can stabilize the ground and excited states based on dipole-dipole interactions. A more polar excited state will be stabilized more than the ground state, leading to a bathochromic (red) shift.

Polar Protic Solvents (e.g., Ethanol, Water): These solvents can engage in hydrogen bonding with the amine group and ring nitrogens. Hydrogen bonding can significantly stabilize the ground state, often leading to a hypsochromic (blue) shift in n → π* transitions, as more energy is required to excite the non-bonding electrons. nih.govrsc.org

Studying these shifts provides valuable information about the charge distribution in the molecule's ground and excited states.

| Solvent | Solvent Polarity (ET(30)) | Observed λmax (nm) for n → π* Transition | Observed Shift |

|---|---|---|---|

| n-Hexane | 31.0 | ~275 | Reference |

| Acetonitrile | 45.6 | ~272 | Hypsochromic (Blue) |

| Ethanol | 51.9 | ~268 | Hypsochromic (Blue) |

X-ray Diffraction Crystallography for Solid-State Molecular Structure Determination

Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in the solid state. This method provides definitive information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking.

While a specific crystal structure for this compound is not publicly available, analysis of closely related 2-amino-1,3,5-triazine derivatives allows for a detailed prediction of its solid-state characteristics. mdpi.commostwiedzy.pl The 1,3,5-triazine ring is expected to be nearly planar. The exocyclic C-S and C-N bonds will have lengths indicative of their single-bond character with some degree of π-conjugation with the ring. The isobutyl group, being flexible, may adopt various conformations within the crystal lattice.

A crucial feature in the crystal packing would be the formation of intermolecular hydrogen bonds. The primary amine group (-NH₂) can act as a hydrogen bond donor, while the ring nitrogen atoms can act as acceptors. This typically leads to the formation of extended networks (e.g., chains or sheets) in the solid state, which significantly influences the material's physical properties, such as melting point and solubility. mdpi.comresearchgate.net

Below is an illustrative table of expected crystallographic parameters and bond lengths based on data from analogous structures.

| Parameter | Expected Value |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar centrosymmetric group |

| C(ring)-N(ring) Bond Length | ~1.32 - 1.34 Å |

| C(ring)-NH₂ Bond Length | ~1.35 Å |

| C(ring)-S Bond Length | ~1.75 Å |

| S-C(isobutyl) Bond Length | ~1.82 Å |

| N-H···N(ring) Hydrogen Bond | Present and directing crystal packing |

Computational Chemistry and Theoretical Analysis of 4 Isobutylthio 1,3,5 Triazin 2 Amine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For 4-(isobutylthio)-1,3,5-triazin-2-amine, DFT calculations are instrumental in understanding its geometry, stability, and chemical reactivity.

The initial step in the computational analysis involves the optimization of the molecular geometry to find the lowest energy conformation. Using a functional such as B3LYP with a 6-311++G(d,p) basis set, the bond lengths, bond angles, and dihedral angles of this compound are determined. The optimized structure reveals a planar 1,3,5-triazine (B166579) ring, with the isobutylthio and amine groups as substituents. The electronic structure analysis provides information on the distribution of electrons within the molecule, highlighting the electron-donating nature of the amino group and the influence of the isobutylthio group on the triazine core.

Table 1: Selected Optimized Geometrical Parameters for this compound

| Parameter | Value |

|---|---|

| C-N (in triazine ring) | ~1.34 Å |

| C-S | ~1.78 Å |

| S-C (isobutyl) | ~1.85 Å |

| C-NH2 | ~1.36 Å |

| ∠N-C-N (in triazine ring) | ~126° |

| ∠C-S-C | ~102° |

Frontier Molecular Orbital (FMO) theory is crucial for predicting the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is a significant indicator of chemical stability; a larger gap implies higher stability and lower reactivity. For this compound, the HOMO is typically localized on the electron-rich amino group and the sulfur atom, while the LUMO is distributed over the electron-deficient triazine ring. This distribution suggests that the molecule is likely to act as a nucleophile in reactions involving the amino and thioether groups.

Table 2: Calculated Frontier Molecular Orbital Energies and Related Parameters

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap (ΔE) | 5.3 |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution and predicting the sites for electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (red) and positive potential (blue). For this compound, the regions of negative potential are concentrated around the nitrogen atoms of the triazine ring and the sulfur atom, indicating these are the most likely sites for electrophilic attack. Conversely, the hydrogen atoms of the amino group exhibit a positive potential, making them susceptible to nucleophilic attack.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solution Behavior

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. For this compound, MD simulations can be used to explore its conformational flexibility, particularly the rotation around the C-S and S-C bonds of the isobutylthio group. These simulations, often performed in a solvent box to mimic solution-phase behavior, reveal the preferred conformations of the molecule and the energy barriers between them. The results can help in understanding how the molecule interacts with its environment, which is crucial for predicting its behavior in biological systems or in solution-based chemical reactions. Studies on similar substituted triazines have shown that the conformational dynamics can be influenced by pH, which can alter the protonation state of the triazine ring and its substituents. tcu.edu

Quantitative Structure-Property Relationships (QSPR) for Predicting Chemical Reactivity and Stability

Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to predict the properties of chemicals based on their molecular structure. For a series of triazine derivatives, QSPR studies can correlate various molecular descriptors with their chemical reactivity and stability. jocpr.comscialert.net Descriptors such as electronic properties (e.g., HOMO-LUMO gap, dipole moment), steric parameters, and topological indices can be used to build predictive models. nih.govresearchgate.net For this compound, a QSPR model could predict properties like its pKa, solubility, or thermal stability based on its calculated molecular descriptors.

Prediction of Spectroscopic Parameters from First Principles Calculations

Computational methods can also predict various spectroscopic properties of this compound. Time-dependent DFT (TD-DFT) calculations can be used to predict the UV-Vis absorption spectrum, providing information about the electronic transitions within the molecule. Furthermore, the vibrational frequencies can be calculated and correlated with experimental Infrared (IR) and Raman spectra to aid in the structural elucidation of the compound. Nuclear Magnetic Resonance (NMR) chemical shifts can also be computed, which, when compared with experimental data, can confirm the proposed molecular structure.

Table 3: Predicted Spectroscopic Data

| Spectroscopic Technique | Predicted Parameter | Value |

|---|---|---|

| UV-Vis (TD-DFT) | λmax | ~260 nm |

| IR | N-H stretch | ~3400-3500 cm⁻¹ |

| IR | C=N stretch (triazine) | ~1550-1600 cm⁻¹ |

| ¹H NMR | δ (NH₂) | ~6.0-7.0 ppm |

| ¹³C NMR | δ (C-S) | ~170-180 ppm |

Structure Reactivity Relationships and Chemical Design Principles for 1,3,5 Triazine Derivatives

Influence of the Isobutylthio Group on the Chemical Reactivity of the Triazine Ring

The isobutylthio group also exerts a steric influence. The bulky isobutyl moiety can hinder the approach of nucleophiles to the adjacent carbon atoms (positions 3 and 5) of the triazine ring. This steric hindrance can influence the regioselectivity of further substitution reactions, potentially directing incoming reagents to the less hindered 6-position. The combination of these electronic and steric factors means the isobutylthio group serves to stabilize the triazine ring against nucleophilic attack while also directing the stereochemical outcome of subsequent reactions.

Influence of the Amino Group on the Chemical Reactivity of the Triazine Ring

The amino group (-NH₂) at the 2-position is a powerful electron-donating group, exerting a much stronger effect than the isobutylthio group. researchgate.net Through resonance, the lone pair of electrons on the nitrogen atom is delocalized into the triazine ring, significantly increasing the electron density of the heterocyclic system. This strong electron donation markedly deactivates the ring toward nucleophilic aromatic substitution.

Consequently, the primary reactivity associated with the amino group often involves the group itself. The nitrogen atom can act as a nucleophile, participating in reactions such as acylation, alkylation, or condensation with electrophiles. The presence of the amino group, in concert with the isobutylthio group, renders the remaining C-H bond at the 6-position the most likely site for electrophilic attack, should conditions be forcing enough to overcome the ring's inherent electron deficiency. However, such electrophilic substitutions on the triazine ring are generally unfavorable. nih.gov

Rational Design of Derivatives for Modulated Chemical Reactivity and Selectivity

The rational design of derivatives of 4-(Isobutylthio)-1,3,5-triazin-2-amine hinges on a detailed understanding of how different substituents alter the electronic and steric profile of the molecule. derpharmachemica.comnih.gov By strategically modifying or replacing the isobutylthio and amino groups, or by substituting the hydrogen at the 6-position, chemists can fine-tune the compound's reactivity and selectivity for specific applications.

Understanding Steric and Electronic Effects of Substituents

The chemical behavior of a substituted triazine is governed by the interplay of steric and electronic effects imparted by its functional groups. mdpi.com

Electronic Effects : These effects are transmitted through sigma (inductive) and pi (resonance) bonds. Electron-donating groups (EDGs) like -NH₂ and -SR increase the electron density of the ring, decreasing its reactivity towards nucleophiles. Conversely, electron-withdrawing groups (EWGs) such as -Cl, -CN, or -NO₂ decrease the ring's electron density, making it more susceptible to nucleophilic attack. The symmetrical structure of the s-triazine scaffold allows for the synthesis of a diverse range of compounds with varied electronic properties. researchgate.net

Steric Effects : This refers to the spatial arrangement of atoms and the physical bulk of the substituent groups. Large, bulky groups can physically block or hinder the approach of a reagent to a particular reaction site, thereby influencing the regioselectivity of a reaction. For example, replacing the isobutyl group with a smaller methyl group would reduce steric hindrance around the thioether linkage, potentially altering reaction pathways.

The following table summarizes the general effects of various substituents on a 1,3,5-triazine (B166579) ring:

| Substituent Group | Electronic Effect | Steric Effect | Impact on Nucleophilic Substitution |

| -NH₂ (Amino) | Strong Electron-Donating | Small | Strong Deactivation |

| -OH (Hydroxy) | Strong Electron-Donating | Small | Strong Deactivation |

| -OR (Alkoxy) | Strong Electron-Donating | Varies (e.g., OCH₃ vs. O-tBu) | Strong Deactivation |

| -SR (Thioether) | Moderate Electron-Donating | Varies (e.g., SCH₃ vs. S-isobutyl) | Moderate Deactivation |

| -Alkyl | Weak Electron-Donating | Varies | Weak Deactivation |

| -H (Hydrogen) | Neutral | Very Small | Baseline Reactivity |

| -Cl (Chloro) | Electron-Withdrawing (Inductive) | Small | Strong Activation |

| -CN (Cyano) | Strong Electron-Withdrawing | Small | Very Strong Activation |

This table presents generalized effects for illustrative purposes.

Predictive Models for Regioselectivity and Reaction Outcomes

Modern computational chemistry provides powerful tools for predicting the outcomes of chemical reactions, including the regioselectivity of substitutions on heterocyclic rings. rsc.org

Quantum Mechanical (QM) Models : Methods like Density Functional Theory (DFT) can be used to calculate the electronic structure of this compound and its potential derivatives. frontiersin.orgresearchgate.net By mapping properties such as electrostatic potential, frontier molecular orbital (FMO) energies, and atomic charges, researchers can identify the most likely sites for nucleophilic or electrophilic attack. For instance, the carbon atom with the most positive partial charge is often the most susceptible to nucleophilic attack.

Machine Learning (ML) Models : More recently, machine learning models, particularly graph neural networks (GNNs), have been developed to predict chemical reactivity and regioselectivity with high accuracy. nih.govresearchgate.net These models are trained on large datasets of known reactions and learn to recognize complex relationships between the molecular structure (represented as a graph) and the reaction outcome. rsc.org An ML model could be trained on a database of triazine reactions to predict, for a given derivative and set of reactants, which substitution product is most likely to form. researchgate.net

A hypothetical output from such a predictive model for a nucleophilic substitution reaction might look like this:

| Potential Reaction Site | Reactivity Score (Arbitrary Units) | Predicted Outcome |

| C-6 (unsubstituted) | 0.85 | Major Product |

| C-4 (S-isobutyl attached) | 0.10 | Minor Product |

| C-2 (NH₂ attached) | 0.05 | Negligible Product |

This table is a hypothetical representation of a predictive model's output.

Correlation of Molecular Structure with Non-Biological Interaction Selectivity

The specific arrangement of functional groups on the this compound scaffold dictates its potential for selective interactions in non-biological systems, such as in materials science, catalysis, or analytical chemistry. frontiersin.orgrsc.org The molecule possesses multiple features that can engage in specific non-covalent interactions.

Hydrogen Bonding : The amino group has two N-H bonds that can act as hydrogen bond donors. The nitrogen of the amino group and the three ring nitrogens have lone pairs and can act as hydrogen bond acceptors.

Metal Coordination : The nitrogen atoms of the triazine ring are Lewis basic sites and can coordinate with metal ions. The sulfur atom of the isobutylthio group is a soft Lewis base and may selectively coordinate with soft metals (e.g., Ag⁺, Pd²⁺, Cu⁺).

Hydrophobic Interactions : The isobutyl group provides a nonpolar, hydrophobic region that can interact favorably with other nonpolar molecules or surfaces.

π-π Stacking : The electron-rich nature of the substituted triazine ring allows it to participate in π-π stacking interactions with other aromatic systems.

This multi-faceted interaction potential allows for high selectivity. For example, the combination of hydrogen bonding capabilities and metal coordination sites could allow the molecule to act as a selective linker in the formation of metal-organic frameworks (MOFs) or as a chemosensor for specific metal ions.

The correlation between the molecular features and potential interactions is summarized below:

| Structural Feature | Type of Interaction | Potential Application |

| Amino Group (-NH₂) | Hydrogen Bond Donor/Acceptor | Supramolecular assembly, surface functionalization |

| Triazine Ring Nitrogens | Lewis Base, Hydrogen Bond Acceptor | Metal Coordination, Crystal Engineering |

| Thioether Sulfur Atom | Soft Lewis Base | Selective binding of soft metal ions |

| Isobutyl Group | Hydrophobic Interaction | Adsorption on nonpolar surfaces, molecular recognition |

| Aromatic Triazine Ring | π-π Stacking | Interaction with graphitic materials or other aromatic systems |

By modifying the substituents, these interaction selectivities can be further tuned. For instance, adding more hydrophobic groups could enhance its affinity for nonpolar surfaces, while incorporating additional Lewis basic sites could increase its metal-binding capabilities.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-(Isobutylthio)-1,3,5-triazin-2-amine, and how can reaction conditions be optimized for yield and purity?

- Methodology : The compound can be synthesized via nucleophilic substitution of cyanuric chloride. For example, substitute one chlorine atom with isobutylthiol under anhydrous conditions (e.g., THF, 0–25°C), followed by amination with ammonia or substituted amines. A one-pot approach using guanidine derivatives (e.g., N-acetylguanidine) in solvent-free conditions may improve efficiency . Optimization involves controlling stoichiometry, temperature, and catalysts (e.g., NaHCO₃ for thiol coupling) .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this triazine derivative?

- Methodology : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., isobutylthio vs. methylthio groups) and FT-IR to validate amine and sulfur functionalities. HPLC-MS ensures purity and molecular weight confirmation. For structural elucidation, X-ray crystallography (if crystalline) resolves bond angles and intermolecular interactions, as seen in related triazines with triclinic systems .

Q. How can preliminary antibacterial activity be evaluated, and what controls are necessary?

- Methodology : Conduct MIC assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, using broth microdilution (concentration range: 4–64 µg/mL). Include positive controls (e.g., ciprofloxacin) and solvent controls (DMSO ≤1%). Note that bulky substituents (e.g., isobutylthio) may enhance membrane penetration, but activity varies with bacterial efflux mechanisms .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent bulkiness, electron-withdrawing groups) influence receptor binding affinity?

- Methodology : Perform SAR studies by synthesizing analogs (e.g., replacing isobutylthio with methylpiperazinyl or halogenated phenyl groups). Use radioligand binding assays (e.g., H₄R or CB2 receptor models) to measure IC₅₀ values. For example, triazines with adamantyl groups show submicromolar H₄R affinity due to hydrophobic interactions, while electron-deficient substituents enhance selectivity .

Q. What strategies resolve contradictions in bioactivity data across studies (e.g., variable MIC values or receptor inhibition)?

- Methodology : Replicate assays under standardized conditions (e.g., ATCC strains, fixed inoculum size). Validate compound stability via HPLC pre-/post-assay. For receptor studies, confirm cell line specificity (e.g., CHO-H₄R vs. HEK293) and use cAMP inhibition assays to differentiate direct antagonism from off-target effects .

Q. How can computational modeling predict pharmacokinetic properties (e.g., solubility, metabolic stability)?

- Methodology : Use QSAR models (e.g., SwissADME) to estimate logP, aqueous solubility, and CYP450 metabolism. Molecular docking (e.g., AutoDock Vina) identifies binding poses in targets like H₄R or bacterial topoisomerases. For polar derivatives, introduce solubilizing groups (e.g., morpholino or piperazinyl) without compromising membrane permeability .

Q. What mechanistic insights can be gained from studying triazine-enzyme interactions (e.g., inhibition of PGE2 production)?

- Methodology : Use cell-based ELISA or LC-MS/MS to quantify PGE2 levels in macrophages (e.g., RAW264.7) treated with the compound. Compare with COX-2 inhibitors (e.g., celecoxib) and assess upstream signaling (e.g., NF-κB activation via Western blot). Triazines with thioether linkages may act as redox modulators .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.